![molecular formula C12H11NO3S2 B3006711 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-29-4](/img/structure/B3006711.png)
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound . It is part of a class of compounds known as 4-thiazolidinones, which have been reported to have a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .Molecular Structure Analysis
The structure of the compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide to form the precursor, followed by the Thia-Michael addition with maleic anhydride .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .Scientific Research Applications
Antioxidant Activity
Thiazolidin-4-ones exhibit antioxidant properties, protecting cells from oxidative stress. For instance, Compound 6 with a (furan-2-ylmethyl)imino substituent demonstrated remarkable antioxidant activity (IC50 = 9.18 µg/mL) compared to the reference drug .
Antimicrobial and Antitubercular Effects
Thiazolidin-4-ones have demonstrated antimicrobial and antitubercular properties. Researchers have investigated their potential as novel agents against infectious diseases.
Mechanism of Action
Target of Action
It is known that 4-thiazolidinone derivatives have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
In vitro studies of similar 4-thiazolidinone derivatives have shown that they can induce dna damage, cause cell cycle arrest in the g2/m phase, and induce apoptosis . These effects are often indicated by annexin-V staining and the activation of caspases .
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation, DNA repair, apoptosis, and inflammation .
Pharmacokinetics
It is known that the chemical modification of compounds containing 4-thiazolidinone moiety can lead to a wide range of pharmacological agents, which often have a low therapeutic index, development of resistance to treatment, and low bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be multifaceted, given the broad range of biological activities associated with 4-thiazolidinone derivatives. As mentioned earlier, these compounds can induce DNA damage, cause cell cycle arrest, and induce apoptosis . These effects can lead to the death of cancer cells
properties
IUPAC Name |
(5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXJIOAPRQOTFP-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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